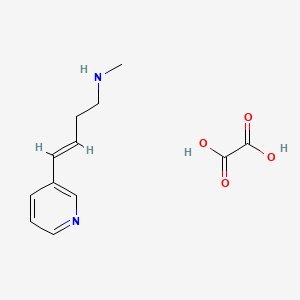

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid

Descripción general

Descripción

Métodos De Preparación

La síntesis del oxalato de RJR-2403 implica los siguientes pasos:

Material de partida: La síntesis comienza con la preparación de (E)-N-metil-4-(3-piridinil)-3-buten-1-amina.

Reacción con ácido oxálico: El intermedio luego se hace reaccionar con ácido oxálico para formar la sal de oxalato.

Las condiciones de reacción típicamente involucran temperaturas controladas y solventes específicos para garantizar un alto rendimiento y pureza. Los métodos de producción industrial pueden implicar escalar estas reacciones con condiciones optimizadas para mantener la consistencia y la calidad .

Análisis De Reacciones Químicas

El oxalato de RJR-2403 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el compuesto en formas reducidas, potencialmente alterando su actividad.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

El oxalato de RJR-2403 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto de herramienta para estudiar las propiedades y funciones de los receptores nicotínicos de acetilcolina.

Mecanismo De Acción

El oxalato de RJR-2403 ejerce sus efectos activando selectivamente el subtipo α4β2 de los receptores nicotínicos de acetilcolina. Al unirse a estos receptores, el compuesto induce un cambio conformacional que abre el canal iónico, permitiendo la entrada de cationes como el sodio y el calcio . Esto lleva a la despolarización de la membrana neuronal y la posterior activación de las vías de señalización aguas abajo involucradas en la neurotransmisión, la plasticidad sináptica y otros procesos celulares .

Comparación Con Compuestos Similares

El oxalato de RJR-2403 es único en su alta selectividad y potencia para el subtipo α4β2 de los receptores nicotínicos de acetilcolina. Los compuestos similares incluyen:

La selectividad única del oxalato de RJR-2403 para el subtipo α4β2 lo convierte en una herramienta valiosa para estudiar funciones específicas de los receptores y desarrollar terapias dirigidas .

Actividad Biológica

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid, also known as RJR-2403 oxalate, is a compound with notable biological activities. It has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H16N2O4 |

| Molecular Weight | 252.27 g/mol |

| InChI Key | WTIZFOAIQXMQHC-DPZBITMOSA-N |

| CAS Number | 220662-95-3 |

The biological activity of (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amines is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may act as a modulator of nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological functions including cognition, pain modulation, and addiction pathways.

Interaction with Nicotinic Receptors

Studies have shown that this compound selectively binds to certain subtypes of nAChRs, influencing neurotransmitter release and neuronal excitability. This mechanism suggests potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Antifilarial Activity

Research has demonstrated that compounds similar to (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amines exhibit antifilarial properties. For instance, studies on related compounds have shown effective macrofilaricidal and microfilaricidal activities against filarial infections in rodent models. These findings indicate that (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amines could be developed as potential antifilarial agents.

Case Study: Efficacy in Animal Models

A notable case study involved testing the efficacy of RJR-2403 oxalate in rodent models infected with Brugia malayi. The compound was administered at varying doses, revealing significant reductions in adult worm populations and microfilariae counts. At a dose of 300 mg/kg, the compound demonstrated over 50% reduction in adult worms and microfilariae, suggesting its potential as a therapeutic agent against lymphatic filariasis.

Toxicological Profile

While exploring the biological activity of (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amines, it is essential to consider their toxicological profiles. Preliminary studies indicate that oxalic acid derivatives can exhibit toxicity at higher concentrations; hence, careful dose optimization is crucial for therapeutic applications.

Propiedades

IUPAC Name |

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.C2H2O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;3-1(4)2(5)6/h2,4-6,8-9,11H,3,7H2,1H3;(H,3,4)(H,5,6)/b5-2+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIZFOAIQXMQHC-DPZBITMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=CC1=CN=CC=C1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C/C1=CN=CC=C1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632688 | |

| Record name | Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220662-95-3 | |

| Record name | Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.